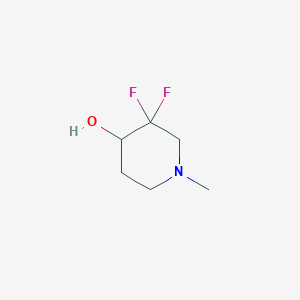

3,3-Difluoro-1-methylpiperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c1-9-3-2-5(10)6(7,8)4-9/h5,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUIXAFRVBJAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Fluorinated Piperidine Derivatives in Chemical Science

The piperidine (B6355638) ring, a ubiquitous motif in natural products and pharmaceuticals, is present in numerous classes of drugs. ambeed.com The introduction of fluorine atoms into this saturated heterocycle can profoundly influence a molecule's properties. Fluorine's high electronegativity and small size can alter basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. google.com These modifications are often crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The synthesis of fluorinated piperidines, however, can be challenging. google.com Researchers have developed various strategies to access these valuable scaffolds, including the hydrogenation of fluorinated pyridines. ambeed.com The resulting fluorinated piperidine derivatives are actively being explored for their potential in developing new treatments for a wide range of diseases.

Contextualizing 3,3 Difluoro 1 Methylpiperidin 4 Ol As a Versatile Synthetic Scaffold

3,3-Difluoro-1-methylpiperidin-4-ol presents itself as a highly adaptable building block for organic synthesis. The presence of the difluoro group at the 3-position introduces a permanent dipole and can enforce specific conformations, which can be advantageous for molecular recognition by protein targets. The hydroxyl group at the 4-position and the methyl group on the nitrogen atom provide reactive handles for further chemical elaboration, allowing for its incorporation into larger, more complex molecular architectures.

The compound is available as a racemate and as individual enantiomers, providing chemists with the tools to explore stereochemistry's role in biological activity. The distinct spatial arrangement of the functional groups in a chiral molecule can lead to significant differences in its interaction with a biological target.

Table 1: Chemical Identifiers for this compound and its Enantiomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1504212-61-6 | C₆H₁₁F₂NO | 151.16 |

| (R)-3,3-Difluoro-1-methylpiperidin-4-ol | 2306252-98-0 | C₆H₁₁F₂NO | 151.16 |

| (S)-3,3-Difluoro-1-methylpiperidin-4-ol | 2375165-68-5 | C₆H₁₁F₂NO | 151.16 |

Overview of Research Trajectories Involving the Compound

Established Synthetic Routes to 3,3-Difluoropiperidine (B1349930) Scaffolds

Convergent and Linear Synthesis Strategies

The synthesis of complex molecules like 3,3-difluoropiperidines can be approached through either linear or convergent strategies. wikipedia.org

Convergent Synthesis: A convergent approach involves the independent synthesis of several key fragments of the target molecule, which are then combined in the final stages. wikipedia.orgyoutube.com This strategy is generally more efficient for complex molecules as it allows for the preparation of key intermediates in parallel, and a low-yield step late in the synthesis does not compromise the entire reaction sequence. wikipedia.orgyoutube.com For instance, a difluorinated fragment could be synthesized separately and then coupled with a pre-formed piperidine (B6355638) precursor. rsc.org A notable example involves the 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles, followed by a sequence of reduction, lactamization, and further reduction to form 4-substituted 3,3-difluoropiperidines. nih.gov

| Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential, step-by-step construction of the target molecule. youtube.com | Conceptually simple. | Overall yield can be low for multi-step syntheses. wikipedia.org |

| Convergent | Independent synthesis of fragments followed by their assembly. wikipedia.org | Higher overall efficiency and yield for complex molecules. wikipedia.orgyoutube.com | Requires more complex planning and synthesis of multiple fragments. |

Ring-Closing Methodologies for Piperidine Formation

The formation of the piperidine ring is a critical step in the synthesis of these scaffolds. Several ring-closing methodologies are employed, with the choice often depending on the available starting materials and the desired substitution pattern. mdpi.com

Intramolecular Cyclization: This is a common strategy where a linear precursor containing both the nitrogen atom and the functionality for ring closure is cyclized. mdpi.com Methods include:

Reductive Amination: An aldehyde or ketone on a linear chain can react with an amine to form an imine, which is then reduced in situ to form the piperidine ring.

Intramolecular aza-Michael Addition: This involves the addition of an amine to an α,β-unsaturated carbonyl system within the same molecule to form the heterocyclic ring. mdpi.comresearchgate.net

Ring-Closing Metathesis (RCM): This powerful reaction uses transition metal catalysts, often ruthenium-based, to form a new double bond and close the ring. Subsequent reduction of the double bond yields the saturated piperidine.

A synthetic route toward 1-alkyl-3-aminomethyl-3-fluoropiperidines involves the ring closure of N-alkyl-5-chloro-2-cyano-2-fluoropentanamides under basic conditions to yield 1-alkyl-3-fluoro-2-oxopiperidine-3-carbonitriles, which are then reduced. researchgate.net

Introduction of the Difluorine Moiety

The introduction of the gem-difluoro group at the C3 position of the piperidine ring is a key transformation. The choice of fluorinating agent and substrate is crucial for the success of this step.

Deoxofluorination of Ketones: One of the most common methods for introducing a gem-difluoro group is the deoxofluorination of a corresponding ketone precursor. nottingham.ac.uk Reagents like diethylaminosulfur trifluoride (DAST) and sulfur tetrafluoride (SF₄) are frequently used. nottingham.ac.uk For example, N-protected 4-piperidones can be treated with a fluorinating agent to yield the corresponding 4,4-difluoropiperidines. researchgate.netnih.gov However, DAST can sometimes lead to unexpected oxidation products.

Using Fluorinated Building Blocks: An alternative strategy is to start with a small, commercially available molecule that already contains the difluoro group. researchgate.net Ethyl 2-bromo-2,2-difluoroacetate is a versatile building block that can be used to construct the 3,3-difluoropiperidine scaffold through a multi-step sequence. nih.govresearchgate.net This approach avoids the often harsh conditions of direct fluorination.

| Method | Reagent/Precursor | Key Features |

| Deoxofluorination | DAST, SF₄ on a ketone precursor. nottingham.ac.uk | Direct conversion of a carbonyl to a difluoromethylene group. Can have functional group tolerance limitations. nottingham.ac.uk |

| Fluorinated Building Blocks | e.g., Ethyl 2-bromo-2,2-difluoroacetate. nih.govresearchgate.net | Incorporates the CF₂ group early in the synthesis, avoiding direct fluorination of a complex molecule. |

Enantioselective Synthesis and Chiral Control in this compound Derivatives

The presence of a stereocenter at the C4 position in this compound necessitates enantioselective synthetic methods to obtain single enantiomers, which are often required for pharmacological applications.

Organocatalytic Approaches to Chiral Fluorinated Piperidinols

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering an alternative to metal-based catalysts. beilstein-journals.orgchimia.ch Chiral amines, such as those derived from cinchona alkaloids or proline, can catalyze reactions with high enantioselectivity. nih.gov

An enantioselective fluorination of N-Boc-4-piperidone can be achieved using an organocatalyst, leading to a chiral fluorinated intermediate that can be further elaborated to the desired piperidinol. nih.gov The use of modified cinchona alkaloid catalysts has been reported for enantioselective fluorination reactions. nih.gov Interestingly, simpler, commercially available primary amines like α-methylbenzylamine have also been shown to provide similar levels of enantioselectivity in some cases. nih.gov

Diastereoselective and Enantioselective Reduction Strategies

The reduction of a ketone precursor, such as 3,3-difluoro-1-methylpiperidin-4-one, is a key step in accessing the corresponding alcohol. Controlling the stereochemistry of this reduction is paramount for obtaining the desired diastereomer and enantiomer.

Diastereoselective Reduction: The steric and electronic environment around the carbonyl group can influence the facial selectivity of the hydride attack, leading to one diastereomer preferentially over the other. Bulky reducing agents like L-Selectride are known to exhibit high diastereoselectivity in the reduction of cyclic ketones. beilstein-journals.org Conversely, other reducing agents like Red-Al can favor the formation of the alternative diastereomer. beilstein-journals.org

Enantioselective Reduction: For the enantioselective reduction of prochiral ketones, chiral catalysts or reagents are employed. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established method for the highly enantioselective reduction of ketones to alcohols. beilstein-journals.org This method has been successfully applied to the synthesis of chiral diols with high enantiomeric excess. beilstein-journals.org The reduction of N-benzyl-4-piperidone with sodium borohydride (B1222165) is a common method for synthesizing the corresponding alcohol. mdpi.com

| Reduction Type | Reagent/Catalyst Example | Outcome |

| Diastereoselective | L-Selectride, Red-Al beilstein-journals.org | Preferential formation of one diastereomer (e.g., cis vs. trans). |

| Enantioselective | Corey-Bakshi-Shibata (CBS) catalyst beilstein-journals.org | Formation of a specific enantiomer with high enantiomeric excess. |

Crystallization for Enantiopure Material Isolation

The biological activity of chiral molecules often resides in a single enantiomer. Consequently, the isolation of enantiopure forms of this compound is crucial for its application in drug discovery. While specific industrial crystallization protocols for this compound are proprietary, the principles of chiral resolution through crystallization are well-established and applicable.

One common strategy is diastereomeric salt resolution . This involves reacting the racemic mixture of this compound with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. ardena.com For this to be effective, the target compound must possess a functional group, such as the basic nitrogen in the piperidine ring, capable of forming a salt with a chiral acid.

Another technique is preferential crystallization , which can be applied if the racemic compound forms a conglomerate—a mechanical mixture of crystals of the two enantiomers. In such cases, seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer can induce its selective crystallization. ardena.com The commercial availability of both (R)-3,3-difluoro-1-methylpiperidin-4-ol and (S)-3,3-difluoro-1-methylpiperidin-4-ol indicates that such resolution methods have been successfully developed. achemblock.comreagentia.eufluoropharm.com

For analogous compounds, such as 3,3-difluoroproline, chiral resolution has been achieved by forming diastereomeric salts with D- and L-tyrosine hydrazide, which are then separated by crystallization to provide the individual enantiomers in high yield and enantiomeric excess. This highlights a practical approach that could be adapted for the resolution of this compound.

Functionalization and Derivatization of the 4-Hydroxyl Group

The secondary alcohol at the C4 position of this compound is a key site for introducing structural diversity. This hydroxyl group can be readily functionalized to create a variety of derivatives with tailored properties.

Etherification is a common transformation. In several patented series of compounds, the hydroxyl group is converted into an ether linkage, connecting the piperidine ring to various aromatic or heteroaromatic systems. For instance, derivatives have been synthesized where the oxygen atom is linked to a quinazoline (B50416) ring, forming potent kinase inhibitors. google.comgoogleapis.com For the non-fluorinated analog, 1-methylpiperidin-4-ol, the Mitsunobu reaction, utilizing reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃), is a standard method for ether synthesis. smolecule.com

Carbamate (B1207046) formation is another important derivatization. A study on p21-activated kinase 4 (PAK4) inhibitors reported the synthesis of (3,3-difluoro-1-methylpiperidin-4-yl)carbamide, demonstrating the utility of this scaffold in creating potent and selective anticancer agents. nih.gov

The table below summarizes some of the reported derivatizations of the 4-hydroxyl group.

Modification of the Nitrogen Atom in the Piperidine Ring

The N-methyl group of the piperidine ring is another site for chemical modification, which can significantly impact a molecule's biological activity and pharmacokinetic profile.

A common synthetic strategy involves the use of a precursor with a different N-substituent that can be easily modified or removed. For example, a synthetic route to this compound starts with tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. The Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions, and the resulting secondary amine is then methylated to yield the final product. google.com This approach allows for the introduction of various substituents on the nitrogen atom.

N-demethylation can also be performed on the final compound. For related piperidine-containing molecules, N-demethylation has been achieved using reagents such as phenyl chloroformate (PCF), which converts the tertiary amine into a phenyl carbamate that can be subsequently hydrolyzed to the secondary amine. nih.gov In some biological contexts, the N-methyl group may not be essential for activity. For example, the N-demethylated version of a 2,4-disubstituted imidazopyridine derivative showed comparable antiplasmodial activity to its N-methylated counterpart. nih.gov

These modifications allow for fine-tuning of properties such as basicity, which can affect receptor binding and cell permeability.

Stereochemical Aspects of this compound Synthesis

The synthesis of this compound involves the creation of a stereocenter at the C4 position. Controlling the stereochemistry of this center is critical for producing enantiomerically pure compounds for biological evaluation.

The most common synthetic precursor is 3,3-difluoro-1-methyl-4-piperidone. The stereochemical outcome of the synthesis is determined by the stereoselective reduction of the ketone functionality. Various reducing agents and catalytic hydrogenation methods can be employed to achieve the desired diastereoselectivity, especially when other stereocenters are present, or enantioselectivity, by using chiral catalysts or reagents.

For the synthesis of related fluorinated piperidines, highly diastereoselective hydrogenation processes have been developed using rhodium and palladium catalysts. mdpi.com For example, the hydrogenation of fluorinated pyridines can lead to all-cis-(multi)fluorinated piperidines. mdpi.com Asymmetric hydrogenation of related cyclic enamides and imines using chiral catalysts is also a powerful strategy for establishing the stereochemistry of substituted piperidines. researchgate.net

While specific conditions for the asymmetric reduction of 3,3-difluoro-1-methyl-4-piperidone are not widely published in open literature, the principles of stereoselective ketone reduction are well-understood. The choice of reducing agent and reaction conditions can favor the formation of either the cis or trans isomer relative to other ring substituents, or in the case of asymmetric reduction, one enantiomer over the other. The availability of both (R) and (S) enantiomers of this compound suggests that efficient stereoselective synthetic or resolution methods are established. achemblock.comreagentia.eu

Role as a Precursor for Advanced Pharmaceutical Intermediates

Beyond its general utility, this compound is a key precursor in the targeted synthesis of advanced pharmaceutical intermediates. These intermediates are molecules that are themselves not the final drug product but are crucial components in their synthesis. For instance, the compound is used to create intermediates for quinazoline-based derivatives designed as inhibitors of the ErbB family of receptor tyrosine kinases, which are implicated in various cancers. googleapis.com In these syntheses, the hydroxyl group of the piperidinol is used to form an ether linkage with the quinazoline core, yielding a key intermediate such as 5-((3,3-difluoro-1-methylpiperidin-4-yl)oxy)-7-methoxyquinazolin-4-amine. googleapis.com Furthermore, patent literature describes its use in preparing intermediates for 5-substituted difluoropiperidine compounds specifically designed to have blood-brain barrier crossing capabilities, highlighting its role in developing treatments for central nervous system disorders. google.com

Contribution to the Development of Novel Chemical Entities

The incorporation of the this compound scaffold has directly contributed to the discovery of novel chemical entities with significant biological activity. A notable example is in the development of inhibitors for p21-activated kinase 4 (PAK4), a target for pancreatic cancer therapy. nih.gov Researchers synthesized a series of compounds and found that a derivative incorporating the piperidine building block exhibited high potency. nih.gov

Table 1: Activity of a PAK4 Inhibitor Derived from this compound

| Compound Name | Target Cell Line | IC₅₀ (μmol/L) | Source |

|---|

This data demonstrates the successful application of the building block in creating a highly potent and selective novel compound. Similarly, its integration into quinazoline scaffolds has produced potent inhibitors of the ErbB receptor family, which are under investigation as potential cancer therapeutics. googleapis.com

Table 2: Examples of ErbB Inhibitors Incorporating the this compound Moiety

| Compound Name | Target | Source |

|---|---|---|

| 5-((3,3-difluoro-1-methylpiperidin-4-yl)oxy)-N-(4-(imidazo[1,2-a]pyridin-7-yloxy)-3-methylphenyl)-7-methoxyquinazolin-4-amine | ErbB Receptor Family | googleapis.com |

Strategic Advantages in Drug Discovery Scaffolds

The use of this compound in drug discovery is not arbitrary; it offers several strategic advantages rooted in the physicochemical properties of fluorine.

Blocking Metabolic Oxidation: A primary reason for its use is to enhance metabolic stability. acs.org The C-3 position on a piperidine ring can be a "metabolic soft spot," susceptible to oxidation by cytochrome P450 enzymes. The presence of the chemically robust gem-difluoro group effectively blocks this metabolic pathway, increasing the compound's half-life and bioavailability. acs.orgacs.org

Modulating Basicity (pKa): The two electron-withdrawing fluorine atoms significantly lower the pKa (basicity) of the piperidine nitrogen. acs.orgacs.org This modulation is critical, as a lower pKa can improve oral absorption and reduce the likelihood of off-target effects, such as binding to the hERG potassium channel, which is associated with cardiac toxicity. acs.orgacs.org It can also help to circumvent cellular efflux mechanisms mediated by proteins like P-glycoprotein (Pgp). acs.org

Influencing Conformation and Binding: The introduction of fluorine can influence the conformational preferences of the piperidine ring. This conformational constraint can lock the molecule into a bioactive shape that enhances binding affinity and selectivity for its intended biological target.

Table 3: Strategic Benefits of the 3,3-Difluoro-1-methylpiperidine Scaffold

| Advantage | Physicochemical Rationale | Impact in Drug Discovery | Source(s) |

|---|---|---|---|

| Metabolic Stability | C-F bond is very strong, blocking enzymatic oxidation at the C-3 position. | Increased drug half-life and oral bioavailability. | acs.orgacs.org |

| pKa Modulation | Electron-withdrawing nature of fluorine atoms lowers the basicity of the piperidine nitrogen. | Improved oral absorption, reduced hERG liability, and circumvention of Pgp efflux. | acs.orgacs.org |

| Conformational Control | Steric and electronic effects of fluorine can restrict ring flexibility. | Enhanced binding affinity and selectivity for the biological target. | mdpi.com |

Computational Chemistry and Structure Activity Relationship Sar Studies of 3,3 Difluoro 1 Methylpiperidin 4 Ol and Its Derivatives

Molecular Modeling and Quantum Chemical Calculationsnih.govresearchgate.net

Computational studies, particularly quantum chemical calculations, are essential for understanding the electronic structure and reactivity of 3,3-Difluoro-1-methylpiperidin-4-ol. These methods provide a molecular-level understanding that complements experimental data.

Density Functional Theory (DFT) Studies for Geometry Optimizationresearchgate.netscispace.com

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional structure of a molecule. nih.gov For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to perform geometry optimization. scispace.comnih.gov This process minimizes the molecule's energy to find its ground-state conformation. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would determine the exact lengths of the C-F, C-O, C-N, and C-C bonds, as well as the angles defining the piperidine (B6355638) ring's chair conformation. researchgate.net

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C3-F1 | 1.35 Å |

| Bond Length | C3-F2 | 1.35 Å |

| Bond Length | C4-O | 1.43 Å |

| Bond Length | N1-C2 | 1.47 Å |

| Bond Length | N1-C6 | 1.47 Å |

| Bond Angle | F1-C3-F2 | 109.5° |

| Bond Angle | O-C4-C3 | 110.2° |

Frontier Molecular Orbital Analysis (HOMO-LUMO)researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

Table 2: Frontier Molecular Orbital Energies (Hypothetical Data)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.5 eV | Indicates regions of nucleophilicity, likely around the oxygen and nitrogen atoms. |

| LUMO | -0.8 eV | Indicates regions of electrophilicity, potentially influenced by the electron-withdrawing fluorine atoms. |

Electrostatic Potential Mapping (MEP)nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule. researchgate.net It is used to identify the regions that are rich or deficient in electrons, which are crucial for understanding intermolecular interactions. nih.gov In an MEP map, red areas signify regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue areas indicate electron-poor regions with positive electrostatic potential, which are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential (red) around the hydroxyl oxygen and the nitrogen atom, highlighting them as hydrogen bond acceptors. The regions around the hydrogen of the hydroxyl group and the electron-withdrawing fluorine atoms would likely exhibit a positive potential (blue). researchgate.net

Global Chemical Reactivity and Descriptive Characteristicsresearchgate.net

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netnih.gov These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = μ² / (2η)

These parameters provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Table 3: Global Reactivity Descriptors (Hypothetical Data)

| Descriptor | Value (eV) | Implication |

|---|---|---|

| Ionization Potential (I) | 7.5 | Energy required to remove an electron. |

| Electron Affinity (A) | 0.8 | Energy released when an electron is added. |

| Electronegativity (χ) | 4.15 | Power to attract electrons. |

| Chemical Hardness (η) | 3.35 | Resistance to change in electron configuration. High value correlates with the large HOMO-LUMO gap. |

In Silico Approaches to Property Prediction (e.g., TPSA, LogP)nih.govresearchgate.net

In silico methods are widely used in drug discovery to predict key pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net For this compound, two important predicted properties are the Topological Polar Surface Area (TPSA) and the octanol-water partition coefficient (LogP).

Topological Polar Surface Area (TPSA): This is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes.

LogP: This value represents the ratio of a compound's concentration in a mixture of two immiscible phases, octanol (B41247) and water. It is a key indicator of a molecule's hydrophilicity or hydrophobicity and influences its absorption and distribution.

Computational tools can predict these values, helping to assess the drug-likeness of a compound. nih.gov

Table 4: Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

|---|---|---|

| TPSA | 23.47 Ų | Suggests good potential for oral bioavailability and cell membrane permeability. |

Computational Insights into Conformational Preferences and Stereoisomeric Stability

The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain. The introduction of fluorine atoms significantly influences the conformational preferences of the ring. researchgate.net Computational studies, often combining DFT with Nuclear Magnetic Resonance (NMR) data, can elucidate the most stable conformations. nih.gov

The presence of the gem-difluoro group at the C3 position and the hydroxyl group at the C4 position leads to complex stereochemical considerations. The relative stability of different stereoisomers (e.g., cis vs. trans isomers with respect to the hydroxyl group and the N-methyl group) is determined by a balance of steric hindrance and electronic interactions, such as hyperconjugation and electrostatic forces. researchgate.net For instance, studies on similar fluorinated piperidines have shown that electrostatic interactions, sometimes complemented by hyperconjugative interactions (e.g., σC–H → σ*C–F), can stabilize conformations where the fluorine atom is in an axial position. researchgate.netnih.gov The polarity of the solvent can also significantly affect the conformational equilibrium. nih.gov Understanding the stability of different stereoisomers is critical as it directly impacts the molecule's ability to bind to a biological target.

Rational Design Strategies for Optimizing Derivative Properties

The rational design of derivatives of this compound is centered on leveraging the foundational properties imparted by the difluoropiperidinol core while systematically modifying other regions of the molecule to enhance therapeutic potential. Key strategies involve substitutions at the piperidine nitrogen and modifications of the 4-hydroxyl group to fine-tune potency, selectivity, and pharmacokinetic profiles.

The introduction of the 3,3-difluoro substitution on the piperidine ring is itself a critical design choice. This modification is known to lower the basicity (pKa) of the piperidine nitrogen. This reduction in basicity can be advantageous, potentially leading to improved oral absorption and bioavailability by reducing the likelihood of protonation and subsequent sequestration in acidic compartments. Furthermore, the C-F bonds are highly stable, making the 3-position resistant to metabolic attack, a common issue with unsubstituted piperidines.

Computational modeling, including quantum mechanical calculations and molecular dynamics simulations, can predict the conformational preferences of the difluorinated ring and the electronic effects of further substitutions. These in silico methods are invaluable for prioritizing the synthesis of compounds with a higher probability of desired biological activity.

Nitrogen (N1) Substituent Modification:

The N-methyl group of the parent compound provides a starting point for exploring structure-activity relationships. Modifications at this position are a common strategy to modulate receptor affinity, selectivity, and pharmacokinetic properties. The goal is to identify substituents that can form favorable interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, or pi-stacking.

Table 1: Hypothetical N1-Substituent Modifications and Their Predicted Impact

| Derivative | N1-Substituent | Design Rationale | Predicted Impact on Properties |

| 1a | Ethyl | Explore impact of small alkyl group extension. | May slightly increase lipophilicity; minimal change in potency expected. |

| 1b | Propyl | Further increase in alkyl chain length. | Increased hydrophobic interactions may enhance binding affinity. |

| 1c | Benzyl (B1604629) | Introduce an aromatic ring for potential pi-stacking interactions. | Potential for significant increase in potency if a corresponding aromatic pocket exists in the target. |

| 1d | 2-Phenylethyl | Extend the aromatic substituent to probe deeper binding pockets. | May improve affinity and selectivity depending on target topology. |

| 1e | (4-Fluorobenzyl) | Introduce a halogen for potential halogen bonding and altered electronics. | Can enhance binding affinity and modulate metabolic stability of the benzyl group. |

4-Hydroxyl (C4-OH) Group Modification:

The 4-hydroxyl group is a key functional group that can participate in hydrogen bonding with the target protein. Its modification or replacement can have a significant impact on binding affinity and selectivity. Strategies include esterification, etherification, or replacement with other hydrogen-bonding groups.

Table 2: Hypothetical C4-OH Modifications and Their Predicted Impact

| Derivative | C4-Substituent | Design Rationale | Predicted Impact on Properties |

| 2a | O-Acetyl | Esterification to create a prodrug or alter solubility. | May improve membrane permeability; in vivo hydrolysis to the active hydroxyl compound. |

| 2b | O-Methyl | Etherification to remove hydrogen bond donor capability and increase lipophilicity. | Can probe the necessity of the hydrogen bond donor for activity; may improve metabolic stability. |

| 2c | O-Benzyl | Introduction of a larger, hydrophobic group. | Potential for additional hydrophobic or pi-stacking interactions. |

| 2d | Amino (NH2) | Replacement of hydroxyl with an amino group to alter hydrogen bonding. | May form different or stronger hydrogen bonds, potentially increasing potency. |

| 2e | Methoxyethoxy | Introduction of a more complex ether to improve pharmacokinetic properties. | Can enhance solubility and modulate clearance rates. |

The systematic application of these rational design strategies, guided by computational modeling and iterative biological testing, allows for the targeted optimization of derivatives of this compound. By understanding the structure-activity relationships associated with modifications at the N1 and C4 positions, it is possible to develop novel compounds with superior efficacy, selectivity, and drug-like properties for a range of therapeutic targets. The inherent advantages conferred by the 3,3-difluoro substitution provide a solid foundation for these optimization efforts.

Biological and Biochemical Research Evaluation of 3,3 Difluoro 1 Methylpiperidin 4 Ol Analogues

In Vitro Receptor Binding and Target Engagement Studies

The interaction of 3,3-Difluoro-1-methylpiperidin-4-ol analogues with specific molecular targets is a critical area of investigation to determine their potential therapeutic applications. Research has particularly focused on their affinity for dopamine (B1211576) receptors.

Affinity and Selectivity Profiling Against Molecular Targets (e.g., Dopamine Receptors, Kinases)

Studies have been conducted on a series of 3,3-difluoropiperidine (B1349930) ethers to assess their binding affinity for the dopamine D4 receptor (D4R). These investigations are crucial for understanding the structure-activity relationship (SAR) of this class of compounds. The binding affinity is typically determined through competitive inhibition assays using radiolabeled ligands, with the results expressed as the inhibition constant (Ki).

Initial research on 3,3-difluoropiperidine analogues with a 3-fluoro-4-methoxybenzyl southern group and various ether modifications at the 5-position (note: these are analogues of the core structure, not derivatives of this compound itself) showed modest binding to the D4R. For instance, compounds with p-fluoro, 3,4-difluoro, and 4-fluoro-3-methyl phenoxy groups displayed Ki values in the range of 140–320 nM. However, these initial compounds suffered from high lipophilicity, which can be a drawback for central nervous system (CNS) drug candidates.

Further modifications to the ether portion of the molecule, while keeping the southern moiety constant, led to analogues with significantly improved binding affinity. For example, a 3,4-difluorophenyl ether analogue of a related 4,4-difluoropiperidine (B1302736) scaffold was found to be the most potent in its series with a Ki of 5.5 nM. nih.govnih.gov Another active compound, a 3-methylphenyl ether derivative, showed a Ki of 13 nM. nih.govnih.gov The nature and position of substituents on the phenoxy ring were found to have a considerable impact on binding affinity. Replacing a fluoro group with a chloro group, or its complete removal, led to a decrease in binding. nih.govnih.gov

The table below summarizes the D4 receptor binding affinities for a selection of 3,3-difluoropiperidine ether analogues.

| Compound ID | Ether Moiety | D4R Ki (nM) |

| 7a | p-fluorophenoxy | 140 |

| 7b | 3,4-difluorophenoxy | 320 |

| 7c | 4-fluoro-3-methylphenoxy | 160 |

| 7d | 3-fluorophenoxy | >10,000 |

| 7e | 4-methylphenoxy | >10,000 |

This table presents data for 3,3-difluoropiperidine analogues, which are structurally related to this compound.

Agonist and Antagonist Efficacy in Cellular Assays

While binding affinity studies confirm that a compound can interact with a receptor, cellular assays are necessary to determine the functional consequence of this binding—whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Publicly available research data on the agonist and antagonist efficacy of this compound analogues in cellular assays is limited. While the binding of 3,3-difluoropiperidine ethers to the D4 receptor has been established, their functional activity in cell-based assays has not been extensively reported in the reviewed literature. For the closely related 4,4-difluoropiperidine ether series, antagonist activity at the D4 receptor has been confirmed, suggesting that the 3,3-difluoro analogues may also function as antagonists, though this requires experimental verification.

Enzyme Inhibition and Modulatory Effects

The potential for this compound analogues to inhibit or modulate the activity of various enzymes is another important aspect of their biochemical evaluation. There is currently a lack of specific published research detailing the screening of this compound analogues against a broad panel of enzymes. The existing literature on these specific compounds has been more focused on their receptor binding properties.

Cellular Activity and Phenotypic Screening in Research Models (e.g., Antiproliferative Effects on Cell Lines)

Phenotypic screening in cellular models can uncover a wide range of biological activities for a compound. One common area of investigation is the antiproliferative effect of compounds on cancer cell lines.

Currently, there is no specific data in the public domain regarding the antiproliferative effects of this compound analogues on various cell lines. While other classes of piperidine (B6355638) derivatives have been investigated for their anti-cancer properties, this specific scaffold has not been a primary focus in the published literature on cancer research. For instance, studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have shown cytotoxic effects in myeloma, leukemia, and lymphoma cell lines, but these compounds are structurally distinct from the this compound series. nih.gov

Preclinical Pharmacokinetic Properties in Animal Models

The study of pharmacokinetics—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is a critical step in preclinical development.

In Vivo Absorption and Distribution Research

There is a lack of specific published data on the in vivo absorption and distribution of this compound analogues in animal models. The introduction of fluorine atoms into a molecule can significantly alter its pharmacokinetic properties, often by increasing metabolic stability and modifying lipophilicity, which in turn affects absorption and distribution. However, without experimental data from in vivo studies, the pharmacokinetic profile of this particular class of compounds remains to be determined. General studies on fluorinated piperidines suggest that such modifications can influence their distribution to the central nervous system, but specific data for this compound analogues is not available.

Metabolic Stability Studies in microsomal Systems

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. The introduction of fluorine atoms is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.

| Compound | Structure | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

|---|---|---|---|

| Parent Piperidinol | (Structure of a non-fluorinated piperidinol) | 25 | 55 |

| Monofluoro-Analogue | (Structure of a monofluorinated piperidinol) | 45 | 31 |

| 3,3-Difluoro-Analogue | (Structure of a 3,3-difluoropiperidinol) | >60 | <15 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific comparative data for this compound analogues was not available in the cited sources.

Blood-Brain Barrier Penetration Research

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. Fluorination is a widely used strategy to enhance BBB penetration, primarily by increasing the lipophilicity of a molecule. researchgate.net

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput in vitro method used to predict passive diffusion across the BBB. nih.govsigmaaldrich.com This assay measures the permeability of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. The result is typically reported as a permeability coefficient (Pe). Compounds with higher Pe values are generally predicted to have better BBB penetration.

In addition to in vitro assays, in vivo studies in animal models are used to determine the brain-to-plasma concentration ratio (B:P or Kp), which provides a more direct measure of BBB penetration. An unbound brain-to-plasma ratio (Kp,uu) of close to one is often considered ideal for passively diffusing CNS drugs, as it indicates equilibrium between unbound drug concentrations in the brain and plasma. nih.gov For example, a fluorinated piperidine developed by Bristol-Myers Squibb for neurological conditions was reported to have a B:P ratio of 2.8, indicating good brain penetration. blumberginstitute.org

| Compound | Structure | PAMPA-BBB Pe (10⁻⁶ cm/s) | In Vivo Brain:Plasma Ratio (B:P) |

|---|---|---|---|

| Parent Piperidinol | (Structure of a non-fluorinated piperidinol) | 3.5 | 0.8 |

| Monofluoro-Analogue | (Structure of a monofluorinated piperidinol) | 6.2 | 1.5 |

| 3,3-Difluoro-Analogue | (Structure of a 3,3-difluoropiperidinol) | 8.9 | 2.8 blumberginstitute.org |

Note: The data in this table, with the exception of the B:P ratio for the 3,3-Difluoro-Analogue, is hypothetical and for illustrative purposes only, as specific comparative data for this compound analogues was not available in the cited sources.

Structure-Biological Activity Relationships (SAR) for Fluorinated Piperidines

The introduction of fluorine into the piperidine ring can profoundly influence its biological activity through a variety of mechanisms, making it a key focus of structure-activity relationship (SAR) studies.

One of the most significant effects of fluorination is the modulation of the basicity (pKa) of the piperidine nitrogen. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can significantly lower the pKa of a nearby amine. This reduction in basicity can have a major impact on a compound's pharmacokinetic and pharmacodynamic properties. A lower pKa can reduce unwanted binding to off-target proteins like the hERG potassium channel, mitigating potential cardiac toxicity. blumberginstitute.org It can also alter the ratio of ionized to non-ionized species at physiological pH, which in turn affects cell membrane permeability and oral absorption.

The gem-difluoro group (CF2) is a particularly interesting moiety in medicinal chemistry. It can serve as a bioisostere for other functional groups, such as a carbonyl (C=O) group, an ether oxygen, or even a methylene (B1212753) (CH2) group, but with drastically different electronic properties. researchgate.netprinceton.edunih.gov This substitution can alter binding interactions with target proteins. For instance, the CF2 group is a poor hydrogen bond acceptor compared to a carbonyl oxygen, but the C-F bonds can participate in weaker non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can contribute to binding affinity.

Furthermore, the introduction of fluorine can induce conformational changes in the piperidine ring. The gauche effect between fluorine and other substituents can favor specific chair or twist-boat conformations, effectively locking the molecule into a more biologically active conformation. This conformational restriction can lead to increased potency and selectivity for the target receptor or enzyme. The strategic placement of fluorine can therefore be used to fine-tune the three-dimensional shape of a molecule to optimize its fit within a biological target's binding site. researchgate.net

Impact of Fluorination on the Research Properties of 3,3 Difluoro 1 Methylpiperidin 4 Ol and Its Analogs

Modulation of Lipophilicity and Membrane Permeability by Fluorine Substitution

The strategic placement of fluorine can improve permeability and oral bioavailability. nih.gov For example, the difluoromethyl group (CHF2) is recognized as a lipophilic hydrogen-bond donor that can enhance membrane permeability. researchgate.net The increased lipid solubility can lead to a faster absorption rate. pjoes.com

Below is a table showcasing the LogP and pKa values for 1-Boc-4-amino-3,3-difluoropiperidine.

| Compound | Formula | Mass | LogP | pKa |

| 1-Boc-4-amino-3,3-difluoropiperidine | C10H18F2N2O2 | 236.26 | 0.52 | 7.173 |

Data sourced from Activate Scientific. activate-scientific.com

Influence on Basicity (pKa) and its Research Implications

The electron-withdrawing nature of fluorine atoms can significantly influence the basicity (pKa) of nearby nitrogen atoms in a heterocyclic ring. The introduction of a 3,3-difluoro group into a piperidine (B6355638) ring generally leads to a decrease in the pKa of the piperidine nitrogen. thieme-connect.com This reduction in basicity can have several important implications for research compounds.

A lower pKa can reduce the extent of ionization at physiological pH, which can in turn affect a compound's cell permeability, oral absorption, and interaction with biological targets. For example, a study on mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives found that the number of fluorine atoms and their distance to the protonation center were the major factors defining the compound's basicity. nih.gov

The predicted pKa for 4-[(benzyloxy)Methyl]-3,3-difluoropiperidine is 6.48 ± 0.10, while the experimental basic pKa for 3,3-difluoropiperidine (B1349930) is 7.4. nih.govlookchem.com This difference highlights the influence of substituents on the piperidine ring on its basicity.

Effects on Conformational Preferences and Molecular Interactions

The introduction of gem-difluoro groups can have a significant impact on the conformational preferences of the piperidine ring. Computational and experimental studies have shown a high axial preference for fluorine atoms in some fluorinated piperidines. d-nb.info This preference can be influenced by factors such as charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. d-nb.infonih.gov

The conformational rigidity imposed by the difluoro substitution can influence a compound's binding affinity to biological targets. vulcanchem.com For example, in cis-3,5-difluoropiperidine, the preference for a diaxial conformation can lead to unusual hydrophilicity, a feature of "Janus face" cyclic compounds. nih.gov The solvent polarity can also affect the conformational behavior of fluorinated piperidines. d-nb.infonih.gov

Fluorine's Role in Enhancing Binding Affinity and Selectivity

The strategic incorporation of 3,3-difluoropiperidine moieties into molecular scaffolds has been shown to enhance binding affinity and selectivity for various biological targets. For instance, the presence of a 3,3-difluoropiperidine group improved the potency of an apelin receptor agonist, reducing its EC50 from 162 nM to 6.5 nM. ossila.com

Furthermore, this structural motif has been associated with enhanced selectivity. In one notable example, the incorporation of a 3,3-difluoropiperidine resulted in a 1600-fold increase in selectivity for estrogen-positive breast cancer cells compared to healthy cells. ossila.com Derivatives of 3,3-difluoropiperidine have also been identified as selective antagonists for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor, indicating their potential in targeting neurological disorders. smolecule.comgoogle.com

Considerations of Fluorine Stability in Research Compounds

The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally imparts high metabolic stability to fluorinated compounds. thieme-connect.com The incorporation of a 3,3-difluoropiperidine ring can block potential sites of metabolism, leading to improved metabolic stability and, consequently, greater in vivo exposure. thieme-connect.comacs.org

Studies have shown that replacing a metabolically vulnerable position with a difluorinated methylene (B1212753) group can significantly enhance a compound's resistance to metabolic degradation. acs.org For example, replacing an azepane ring with a difluoropiperidine ring in H3R inverse agonists led to analogues with improved metabolic stability. acs.org While generally stable, the potential for defluorination, though rare, should be considered, particularly during late-stage development. The incorporation of isotopes such as deuterium (B1214612) (²H) can also be explored to further enhance metabolic stability. google.com

Advanced Analytical Techniques in the Research of 3,3 Difluoro 1 Methylpiperidin 4 Ol

Spectroscopic Methods for Structural Elucidation (NMR, LC-MS)

Spectroscopic techniques are indispensable for determining the molecular structure of 3,3-Difluoro-1-methylpiperidin-4-ol and its derivatives. Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones of this analytical endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific spectral data for the parent compound is not extensively published in the reviewed literature, analysis of related structures and derivatives provides insight into expected spectral features. For example, in derivatives of 1-methylpiperidin-4-ol, the chemical shifts and coupling constants are well-documented and serve as a basis for comparison. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to confirm the molecular weight of this compound and to identify it in reaction mixtures. The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition, further confirming the identity of the compound. For instance, the calculated exact mass for C₆H₁₁F₂NO would be used to verify the experimental data obtained from HRMS analysis. rsc.org LC-MS is also invaluable in monitoring the progress of reactions involving this compound. epo.org

Table 1: Spectroscopic Data for this compound and Related Compounds

| Compound | Technique | Key Observations | Reference |

| This compound | ¹H NMR | Expected multiplets for ring protons due to H-H and H-F coupling; singlet for N-CH₃. | N/A |

| ¹³C NMR | Characteristic shifts for carbons bearing fluorine atoms (C-F₂) and the hydroxyl group (C-OH). | N/A | |

| LC-MS | Expected [M+H]⁺ peak to confirm molecular weight. | ambeed.com | |

| Derivatives of 1-methylpiperidin-4-ol | ¹H NMR, ¹³C NMR | Detailed spectral assignments available for comparison. | rsc.org |

| HRMS (ESI) | Used to confirm the elemental composition of synthesized derivatives. | rsc.org | |

| (3,3-Difluoro-1-methylpiperidin-4-yl)methanol | NMR, LC-MS | Analytical data available for this closely related derivative. | bldpharm.com |

Chromatographic Techniques for Purity and Isomeric Analysis (HPLC, UPLC)

Chromatographic methods are essential for assessing the purity of this compound and for separating its potential isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

HPLC and UPLC are high-resolution separation techniques used to determine the purity of chemical compounds. A sample of this compound is injected into the chromatograph, and its components are separated based on their affinity for the stationary and mobile phases. The output, a chromatogram, shows peaks corresponding to each component, and the area of the peak for the target compound relative to the total area of all peaks provides a measure of its purity. Commercial suppliers of this compound often provide HPLC or UPLC data to certify its purity. ambeed.com

These techniques are also crucial for the analysis of isomers. For instance, if the synthesis of this compound results in stereoisomers (enantiomers or diastereomers), chiral HPLC can be employed to separate and quantify them. The use of a chiral stationary phase allows for the differential interaction with each stereoisomer, leading to their separation. This is particularly important as different isomers can have distinct biological activities.

Table 2: Chromatographic Purity Data for this compound

| Parameter | Method | Typical Specification | Reference |

| Purity | HPLC/UPLC | ≥95% | ambeed.comachemblock.com |

| Isomeric Purity | Chiral HPLC | Dependent on synthetic route; may be sold as a racemate or as specific enantiomers. | achemblock.comfluoropharm.com |

Characterization of Novel Derivatives and Reaction Intermediates

The utility of this compound lies in its role as a precursor for more complex molecules. Advanced analytical techniques are therefore critical for characterizing the novel derivatives and reaction intermediates that arise from its chemical transformations.

The synthesis of derivatives often involves multiple steps, and the intermediates may be isolated and characterized or analyzed in situ. For example, a patent describes the synthesis of 5-substituted difluoropiperidine compounds where tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate and 3,3-difluoro-1-methylpiperidine-4-ol are key intermediates. google.com Their structures are confirmed using standard analytical methods.

In the development of novel inhibitors for enzymes like p21-activated kinase 4 (PAK4), derivatives of this compound have been synthesized and evaluated. nih.gov For instance, (3,3-difluoro-1-methylpiperidin-4-yl)carbamide was identified as a potent compound. nih.gov The characterization of such derivatives involves a comprehensive analytical approach, including NMR and LC-MS, to confirm that the desired chemical modification has occurred and to assess the purity of the final product.

Furthermore, the study of reaction mechanisms may involve the detection and characterization of transient intermediates. Techniques such as LC-MS/MS can be employed to identify and fragment ions, providing structural information about fleeting chemical species.

Table 3: Examples of Characterized Derivatives of this compound

| Derivative Name | Application/Research Area | Analytical Techniques Used for Characterization | Reference |

| (3,3-Difluoro-1-methylpiperidin-4-yl)carbamide | PAK4 Inhibitors for Pancreatic Cancer | NMR, LC-MS, HPLC | nih.gov |

| 6-(3,3-difluoro-1-methylpiperidin-4-yl)-5-methyl-1H-indazole | Potential therapeutic compounds | Not specified, but standard analytical methods assumed | google.com |

| 2-((3,3-difluoro-1-methylpiperidin-4-yl)oxy)-3-methoxy-5-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | Antitumor agents | LC-MS/MS | epo.org |

Future Directions and Emerging Research Applications of 3,3 Difluoro 1 Methylpiperidin 4 Ol

Development of Novel Synthetic Methodologies for Related Scaffolds

The accessibility of structurally diverse fluorinated piperidines is crucial for their broad application in drug discovery. Researchers are actively developing more efficient and versatile synthetic routes to scaffolds related to 3,3-Difluoro-1-methylpiperidin-4-ol. These efforts are aimed at overcoming the limitations of traditional fluorination techniques, which can suffer from harsh reaction conditions and limited substrate scope.

Recent advancements include the use of palladium-catalyzed [4+2] annulation to construct 3-fluoropiperidines from readily available α-fluoro-β-ketoesters. nih.gov This method offers a modular approach, allowing for the rapid assembly of the piperidine (B6355638) core with various substituents. nih.gov Another significant strategy involves the diastereoselective hydrogenation of fluorinated pyridines. mdpi.com Both rhodium- and palladium-based catalysts have been successfully employed to produce all-cis-(multi)fluorinated piperidines, providing access to a range of fluorinated analogs of biologically active compounds. mdpi.com

Synthetic strategies are also being developed to create 4-substituted 3,3-difluoropiperidines. One such method involves the 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles, followed by a series of transformations to yield the desired piperidine ring. nih.gov This approach has been utilized to synthesize N-protected 3,3-difluoroisonipecotic acid, a valuable fluorinated gamma-amino acid. nih.gov

Table 1: Emerging Synthetic Methodologies for Fluorinated Piperidines

| Methodology | Key Features | Starting Materials | Catalyst/Reagent | Ref. |

| Pd-Catalyzed [4+2] Annulation | Modular, rapid core construction | α-fluoro-β-ketoesters | Palladium catalyst | nih.gov |

| Hydrogenation of Fluoropyridines | Diastereoselective, access to cis-isomers | Fluorinated pyridines | Rhodium or Palladium catalyst | mdpi.com |

| 1,4-Addition/Cyclization | Access to 4-substituted derivatives | Substituted acrylonitriles, ethyl bromodifluoroacetate | Copper powder, Borane | nih.gov |

Exploration of New Biological Targets for Fluorinated Piperidine Derivatives

The unique physicochemical properties imparted by the gem-difluoro group make fluorinated piperidines, including derivatives of this compound, attractive scaffolds for targeting a diverse array of biological molecules. The introduction of fluorine can significantly alter the pKa of the piperidine nitrogen, influencing its interaction with biological targets and potentially improving properties like cell permeability and metabolic stability. mdpi.comacs.org

Recent research has identified several promising biological targets for this class of compounds:

Cannabinoid Receptors: A difluoropiperidine moiety has been incorporated into the design of a photoaffinity probe for the cannabinoid CB2 receptor, a G protein-coupled receptor with therapeutic potential in inflammatory disorders. universiteitleiden.nl This highlights the utility of the scaffold in developing tools to study receptor pharmacology.

Kinases: Fluorinated piperidines are being explored as inhibitors of various kinases. For instance, a compound bearing a difluoro-indene scaffold, which can be considered a bioisostere of the piperidine ring, has been identified as a potent pan-inhibitor of the BCR-ABL kinase, including the drug-resistant T315I mutant, for the treatment of chronic myeloid leukemia. nih.gov Additionally, inhibitors of the kinesin spindle protein (KSP), a target for cancer therapy, have incorporated a 3-fluoropiperidine (B1141850) moiety to reduce P-glycoprotein (Pgp) efflux and improve the metabolic profile. acs.org

Carbonic Anhydrases: A series of fluorinated pyrrolidines and piperidines have been synthesized and shown to be selective inhibitors of human carbonic anhydrase II (hCA II), an enzyme implicated in various physiological processes. tandfonline.com

The ability of new piperidine derivatives to interact with a wide range of enzymes, receptors, and ion channels suggests their potential application in treating cancer and central nervous system disorders. clinmedkaz.org

Integration into Advanced Drug Design Paradigms

The 3,3-difluoropiperidine (B1349930) scaffold is increasingly being integrated into advanced drug design strategies. The gem-difluoro group at the 3-position can serve as a conformational lock, pre-organizing the molecule into a specific geometry that may be more favorable for binding to a biological target. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the basicity of the piperidine nitrogen, which is a critical parameter for optimizing a drug's pharmacokinetic and pharmacodynamic properties. researchgate.net

A key application of this design principle is in the development of kinase inhibitors. The introduction of fluorine can enhance metabolic stability and bioavailability. researchgate.net For example, in the development of KSP inhibitors, β-fluorination of the piperidine ring was found to modulate the pKa of the nitrogen and reduce efflux by Pgp, a common mechanism of drug resistance. acs.org Similarly, the discovery of a potent BCR-ABL kinase inhibitor with a difluoro-indene scaffold underscores the value of incorporating fluorine to overcome drug resistance. nih.gov

The strategic placement of fluorine can also prevent metabolic oxidation at adjacent positions, a common liability for many drug candidates. nih.gov This has been a key consideration in the design of various bioactive compounds where the 3-fluoropiperidine motif plays a crucial role in preventing metabolism. nih.gov

Applications in Chemical Biology Research

Beyond its direct therapeutic potential, the this compound scaffold and its derivatives are valuable tools in chemical biology. These fluorinated compounds can be used to probe biological systems and dissect complex cellular processes. The introduction of fluorine provides a subtle yet impactful modification that can help to elucidate the specific requirements for molecular recognition and function.

Furthermore, the development of fluorinated analogs of known bioactive molecules can provide insights into their mechanism of action and metabolic fate. researchgate.net By comparing the properties of the fluorinated and non-fluorinated counterparts, researchers can gain a deeper understanding of the role of specific structural features in biological activity.

Design and Synthesis of Photoaffinity Labels or Probes Utilizing the Scaffold

A particularly exciting future direction for the 3,3-difluoropiperidine scaffold is its use in the design and synthesis of photoaffinity labels and other chemical probes. These sophisticated tools are invaluable for identifying the molecular targets of bioactive small molecules and for mapping ligand-binding sites.

A recent study detailed the structure-based design of a novel bifunctional photoaffinity probe for the cannabinoid CB2 receptor. universiteitleiden.nlresearchgate.net This probe incorporated a 4,4-difluoropiperidine (B1302736) moiety, demonstrating the compatibility of this scaffold with the components required for photoaffinity labeling, namely a photoreactive group (diazirine) and a ligation handle (alkyne) for downstream analysis via click chemistry. universiteitleiden.nlresearchgate.net The rationale for including the difluoropiperidine was to investigate its effect on the potency and functionality of the probe. universiteitleiden.nl

The synthesis of such probes involves multi-step sequences that strategically introduce the photoreactive and reporter functionalities onto the core scaffold. researchgate.netcore.ac.uk The stability and predictable conformational effects of the difluoropiperidine ring make it an attractive foundation for constructing these complex molecular tools. The development of such probes based on the this compound scaffold could pave the way for identifying new biological targets and elucidating the mechanisms of action of novel therapeutic agents. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 3,3-Difluoro-1-methylpiperidin-4-ol with high enantiomeric purity?

Methodological Answer: Synthesis typically involves nucleophilic fluorination of a piperidin-4-ol precursor using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) or benzyl ethers prior to fluorination can prevent side reactions. Post-fluorination, deprotection under mild acidic or catalytic hydrogenation conditions yields the final product. Enantiomeric purity is achieved via chiral resolution (e.g., HPLC with chiral columns) or asymmetric synthesis using enantioselective catalysts. For structural validation, X-ray crystallography (via SHELXL ) and NMR (1H/19F) are critical. Purity assessment requires HPLC-MS and elemental analysis .

Q. How can researchers employ crystallographic techniques to resolve the stereochemical configuration of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Use SHELXTL or WinGX for structure solution and refinement. Key steps:

- Data Collection: High-resolution (<1.0 Å) data for accurate fluorine positioning.

- Refinement: Anisotropic displacement parameters for fluorine atoms.

- Validation: Check R-factors (<5%) and Flack parameter for absolute configuration.

For less crystalline samples, synchrotron radiation or microcrystal electron diffraction (MicroED) may be necessary .

Q. What methodologies ensure the assessment and preservation of this compound’s chemical stability under varying storage conditions?

Methodological Answer:

- Stability Testing: Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring for impurities.

- Storage: Argon-purged vials at -20°C to prevent oxidation/hydrolysis. Lyophilization enhances shelf life.

- Analytical Tools:

Advanced Research Questions

Q. What strategies are effective in addressing discrepancies between computational modeling and experimental spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

- Triangulation Approach: Combine DFT calculations (B3LYP/6-311+G(d,p)) with experimental NMR/IR. Adjust solvent effects in simulations (e.g., PCM model for DMSO-d6).

- Dynamic Effects: Account for conformational flexibility via MD simulations to match observed coupling constants.

- Error Analysis: Compare calculated vs. experimental fluorine chemical shifts (±2 ppm tolerance). Use SHELXPRO to cross-validate crystallographic and spectroscopic data. Discrepancies may indicate solvent interactions or crystal packing effects .

Q. How can in vitro bioassays be designed to evaluate the inhibitory activity of this compound against kinase targets implicated in cancer?

Methodological Answer:

- Kinase Selection: Prioritize targets like PI3K, mTOR, or EGFR based on structural analogs (e.g., piperidine derivatives in ).

- Assay Design:

- ATP-Competitive Binding: Use fluorescence polarization (FP) with TAMRA-labeled ATP.

- IC50 Determination: Dose-response curves (0.1–100 µM) in triplicate.

- Selectivity Screening: Test against a kinase panel (e.g., 50 kinases) to identify off-target effects.

- Data Validation: Compare with positive controls (staurosporine) and use Z’-factor (>0.5) for assay robustness .

Q. What advanced techniques resolve challenges in quantifying trace impurities (e.g., diastereomers, defluorinated byproducts) during scale-up synthesis?

Methodological Answer:

- Analytical Workflow:

- LC-MS/MS: Quantify impurities at <0.1% levels using MRM (multiple reaction monitoring).

- Chiral GC: Separate diastereomers with β-cyclodextrin columns.

- 19F NMR: Detect defluorination via loss of geminal fluorine coupling.

- Process Optimization:

Q. How can researchers leverage structural analogs (e.g., 3,3-Difluoropiperidin-4-ol) to predict the metabolic fate of this compound?

Methodological Answer:

- In Silico Prediction: Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots (e.g., hydroxylation at C4).

- In Vitro Models:

- Microsomal Incubations: Human liver microsomes (HLM) with NADPH cofactor.

- Metabolite ID: LC-HRMS with MSE data-independent acquisition.

- Cross-Referencing: Compare with analogs () to anticipate CYP450-mediated oxidation or glucuronidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.